Leu-Ile

説明

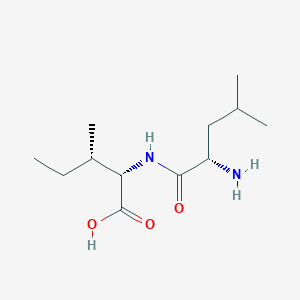

Leu-Ile is a dipeptide formed from L-leucine and L-isoleucine residues . It plays a role as a metabolite .

Synthesis Analysis

The synthesis of Leu-Ile is related to the branched-chain amino acid synthesis in organisms like Staphylococcus aureus . The level of branched-chain amino acid (BCAA) synthesis is dependent on the BCAA it is deprived of . Two mechanisms of transcriptional repression regulate the level of endogenous BCAA biosynthesis in response to specific BCAA availability .

Molecular Structure Analysis

The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), was investigated using a tandem mass spectrometer . The ultraviolet photodissociation spectra of the cold gas-phase clusters of Leu and Ile with Na + Trp in the wavelength range of 265–290 nm revealed that the relative intensities of Leu and Ile were only different in the wavelength range of 265–273 nm .

Chemical Reactions Analysis

The molecular recognition ability of photoexcited Trp was used for the identification and quantification of Leu and Ile in dipeptides in solution . The mole fractions of Leu and Ile in dipeptides could be determined from the abundances observed in a single product ion spectrum of the cold gas-phase clusters of dipeptides with Na + Trp .

科学的研究の応用

- Research suggests that Leu-Ile contributes to neuroprotection. It induces the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), promoting neuronal survival and growth .

- Alkam et al. observed that dietary supplementation with Leu-Ile prevents memory impairment induced by amyloid β in mice .

- Leu-Ile’s structural isomerism with Leu and Ile can pose challenges in differentiation. However, recent studies have demonstrated that collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can distinguish these three amino acids based on their fragmentation patterns .

Neuroprotection and Brain Health

Metabolomics and Mass Spectrometry

将来の方向性

The future directions of research on Leu-Ile and similar dipeptides could involve further exploration of their roles in biological processes, their potential as therapeutic agents, and their implications in diseases . Advancements in peptide drug discovery, production, and modification could also open new avenues for the use of dipeptides like Leu-Ile .

作用機序

Target of Action

The primary target of the dipeptide Leu-Ile (H-LEU-ILE-OH) is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in regulating protein synthesis and energy metabolism in various tissues, including skeletal muscle, adipose tissue, and placental cells .

Mode of Action

Leu-Ile interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, while simultaneously inhibiting protein degradation . Additionally, Leu-Ile promotes energy metabolism, which includes processes such as glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy required for protein synthesis .

Biochemical Pathways

The activation of the mTOR signaling pathway by Leu-Ile affects several biochemical pathways. It enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation . Moreover, Leu-Ile is involved in the regulation of glucose homeostasis and anti-obesity pathways . It also plays a role in nutrient-sensitive signaling pathways, such as the phosphoinositide 3-kinase-protein kinase B (PI3K-AKT) pathway .

Pharmacokinetics

It’s known that peptides generally have short half-lives and are rapidly metabolized in the body

Result of Action

The activation of the mTOR signaling pathway by Leu-Ile leads to several molecular and cellular effects. It protects against neuronal death by inducing the synthesis of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor . Additionally, dietary supplementation with Leu-Ile has been observed to prevent memory impairment induced by amyloid β in mice .

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLASBBHHSLQDB-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426667 | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-leucyl-L-isoleucine | |

CAS RN |

36077-41-5 | |

| Record name | Leucylisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)